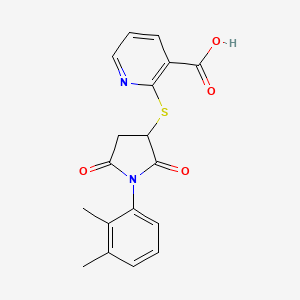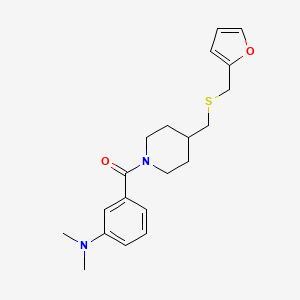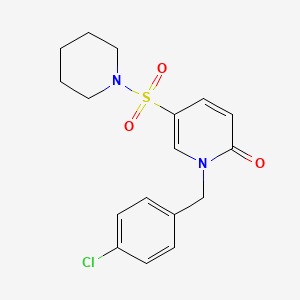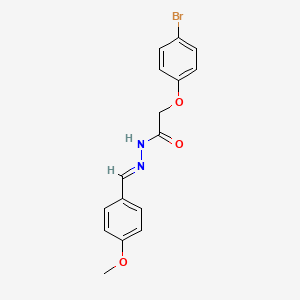![molecular formula C17H12Cl2O2 B2863419 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one CAS No. 726156-98-5](/img/structure/B2863419.png)
2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one” is a chemical compound with the CAS Number: 726156-98-5 . It has a molecular weight of 319.19 . The IUPAC name for this compound is 1,1’- (9H-fluorene-3,6-diyl)bis (2-chloroethanone) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H12Cl2O2/c18-8-16 (20)12-3-1-10-5-11-2-4-13 (17 (21)9-19)7-15 (11)14 (10)6-12/h1-4,6-7H,5,8-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a melting point of 200-201 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
A study by Nedorezova et al. (2005) explored the synthesis of isomeric compounds related to 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one and their application in the synthesis of polypropylene. This research demonstrated the use of such compounds in creating polypropylene with a wide range of properties, from rigid thermoplastic to amorphous elastomeric materials (Nedorezova et al., 2005).
Development of Fluorescence Probes
Research by Setsukinai et al. (2003) developed novel fluorescence probes that can detect reactive oxygen species. Compounds structurally similar to 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one were used in this context, highlighting their potential in biological and chemical applications, particularly in visualizing reactive oxygen species in living cells (Setsukinai et al., 2003).
Catalysis and Hydrodechlorination
Lambert et al. (2005) investigated the use of catalysts related to 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one for the hydrodechlorination of 1,2-dichloroethane into ethylene. This study is significant for understanding the catalytic properties of these compounds in chemical transformations (Lambert et al., 2005).
Photocatalytic C–H Activation
Yang et al. (2021) conducted a study involving photocatalytic alkane oxidation, which implicates the involvement of chlorine radicals. The study provides insights into the complex role of chlorine radicals in photocatalytic reactions, relevant to compounds like 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one (Yang et al., 2021).
Antibacterial and Antifungal Activity
A study on the synthesis of novel 1H-indole derivatives, which are structurally related to the chemical , showed significant antimicrobial activity. This research highlights the potential application of such compounds in developing new antibacterial and antifungal agents (Letters in Applied NanoBioScience, 2020).
Eigenschaften
IUPAC Name |
2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O2/c18-8-16(20)12-3-1-10-5-11-2-4-13(17(21)9-19)7-15(11)14(10)6-12/h1-4,6-7H,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLKYBMHESSAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)CCl)C3=C1C=CC(=C3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-6-chloro-N-[(3-methyloxolan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2863338.png)



![5-Bromo-2-[1-(2-ethoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2863342.png)

![[1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2863347.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2863349.png)
![5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine](/img/structure/B2863350.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2863355.png)
![1-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2863356.png)
